

3-Ethyl-3-methylpentane CAS number and registry information

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Compound of Interest

Compound Name: 3-Ethyl-3-methylpentane

Cat. No.: B092670

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An In-depth Technical Guide to 3-Ethyl-3-methylpentane

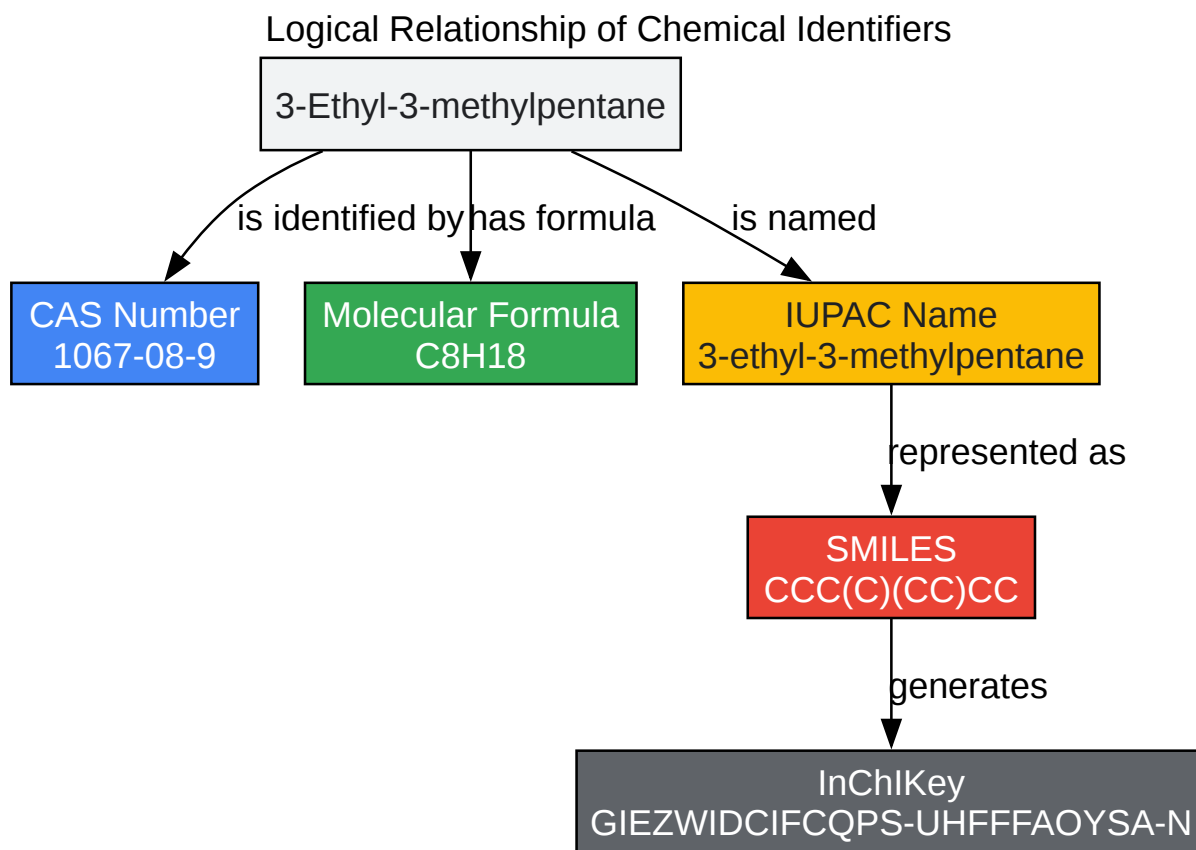
This guide provides comprehensive registry information, physicochemical properties, and safety data for **3-Ethyl-3-methylpentane**, tailored for researchers, scientists, and professionals in drug development.

Core Registry Information

3-Ethyl-3-methylpentane is a branched alkane and an isomer of octane. Its primary identifier is the CAS Registry Number 1067-08-9.^{[1][2][3]} This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous identification of the chemical substance.

Below is a summary of its key registry and structural identifiers.

Diagram 1: Key Identifiers for **3-Ethyl-3-methylpentane**



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Caption: Relationship between the common name and key chemical identifiers.

A comprehensive list of synonyms and registry numbers from various databases is provided in the table below for cross-referencing.

Identifier Type	Value
CAS Number	1067-08-9[1][2][3]
IUPAC Name	3-ethyl-3-methylpentane[3][4]
Molecular Formula	C8H18[1][2][3]
Molecular Weight	114.23 g/mol [1][4]
Synonyms	3-Methyl-3-ethylpentane, Pentane, 3-ethyl-3-methyl-[3][4]
EINECS Number	213-923-0[2][4]
PubChem CID	14018[4]
UNII	JV6CM7DX87[2]
DSSTox Substance ID	DTXSID9074690[2]
Canonical SMILES	CCC(C)(CC)CC[2][4]
InChI	InChI=1S/C8H18/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3[3][4]
InChIKey	GIEZWIDCIFICQPS-UHFFFAOYSA-N[3][4]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **3-Ethyl-3-methylpentane** are summarized below. This compound is a colorless, highly flammable liquid.[5]


Property	Value
Boiling Point	118 °C at 760 mmHg[2][6]
Melting Point	-90.87 °C[6]
Density	0.711 g/cm ³ [2][6]
Flash Point	13.1 °C[2][6]
Vapor Pressure	20.2 mmHg at 25 °C[6]
Refractive Index	1.401[6]
LogP	4.1 (XLogP3)[2]
Purity	>99.0% (GC)[5]

Spectroscopic Information

- Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center reports a main library entry for **3-Ethyl-3-methylpentane** with top m/z peaks at 43, 85, and 57.[4]
- Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum for this compound.[3] Additionally, FTIR spectra obtained via capillary cell (neat) are available.[4]
- NMR Spectroscopy: ¹³C NMR spectral data is available and has been referenced in literature.[7][8]

Safety and Handling

3-Ethyl-3-methylpentane is a hazardous substance requiring careful handling. It is a highly flammable liquid and vapor.[4][5] Inhalation may cause drowsiness or dizziness, and it can be fatal if swallowed and enters the airways due to aspiration hazard.[4][5][9] It is also very toxic to aquatic life with long-lasting effects.[5][9]

Hazard Class	GHS Pictogram	Hazard Statement
Flammable Liquids		H225: Highly flammable liquid and vapor[4][5]
Aspiration Hazard	sağlık	H304: May be fatal if swallowed and enters airways[4][5][9]
Skin Corrosion/Irritation	!	H315: Causes skin irritation[4][9]
STOT, Single Exposure	!	H336: May cause drowsiness or dizziness[4][5][9]
Aquatic Hazard (Acute & Chronic)	çevre	H410: Very toxic to aquatic life with long lasting effects[5][9]

Precautionary Measures and Handling:

- Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.[5] Avoid breathing vapors and release to the environment. Wear protective gloves, clothing, and eye/face protection.[10]
- Storage: Store in a well-ventilated, cool, and dry place with the container tightly closed. Store locked up.[9]
- First Aid (If Swallowed): Immediately call a poison center or doctor. Do NOT induce vomiting.[9]
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols & Workflows

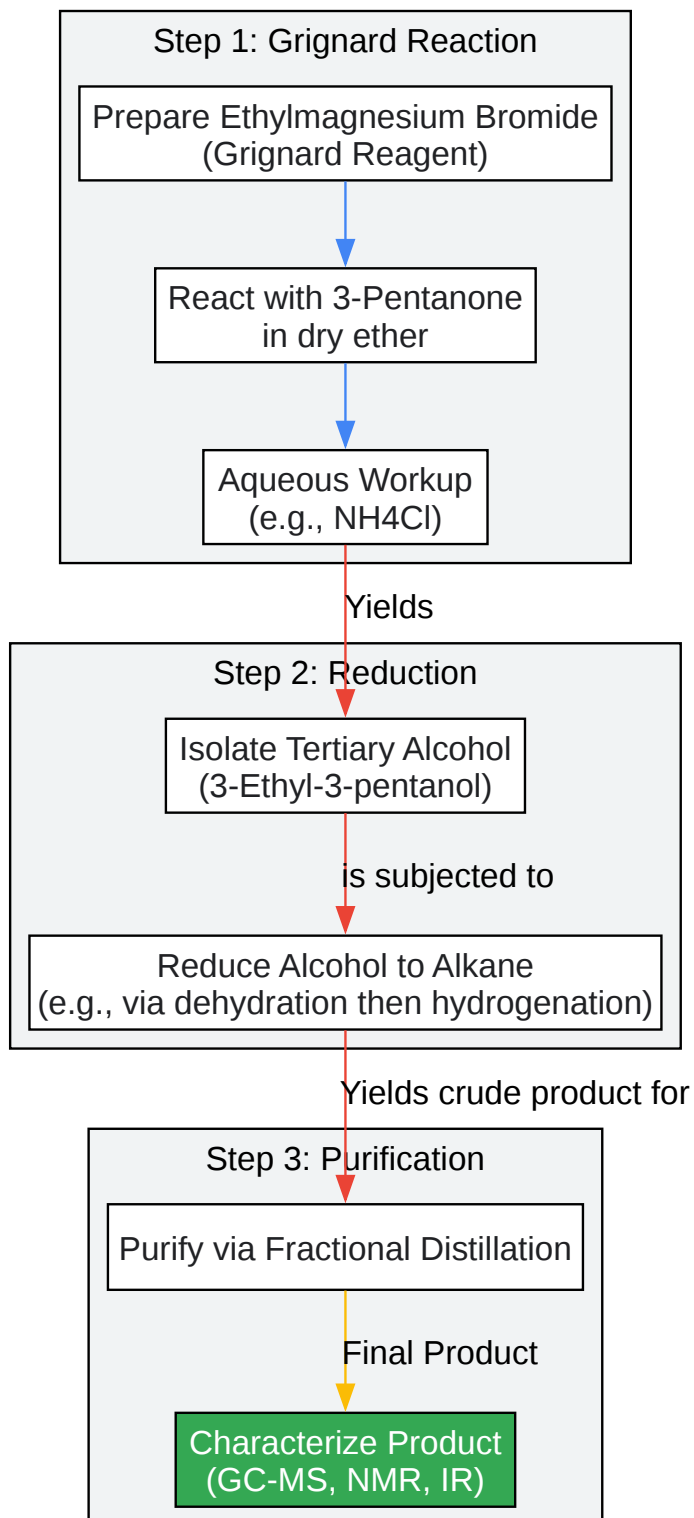
While specific, detailed experimental protocols for the synthesis and analysis of **3-Ethyl-3-methylpentane** are not extensively available in public literature, this section outlines generalized workflows based on common organic chemistry and analytical practices.

Synthetic Pathway: Representative Grignard Reaction

A plausible synthetic route involves the reaction of a Grignard reagent with a suitable ketone. For instance, the reaction of ethylmagnesium bromide with 3-pentanone, followed by a workup, would yield the tertiary alcohol, which can then be reduced to the alkane. A simplified logical workflow for such a synthesis is presented below.

Diagram 2: Generalized Synthetic Workflow

Conceptual Workflow for Synthesis



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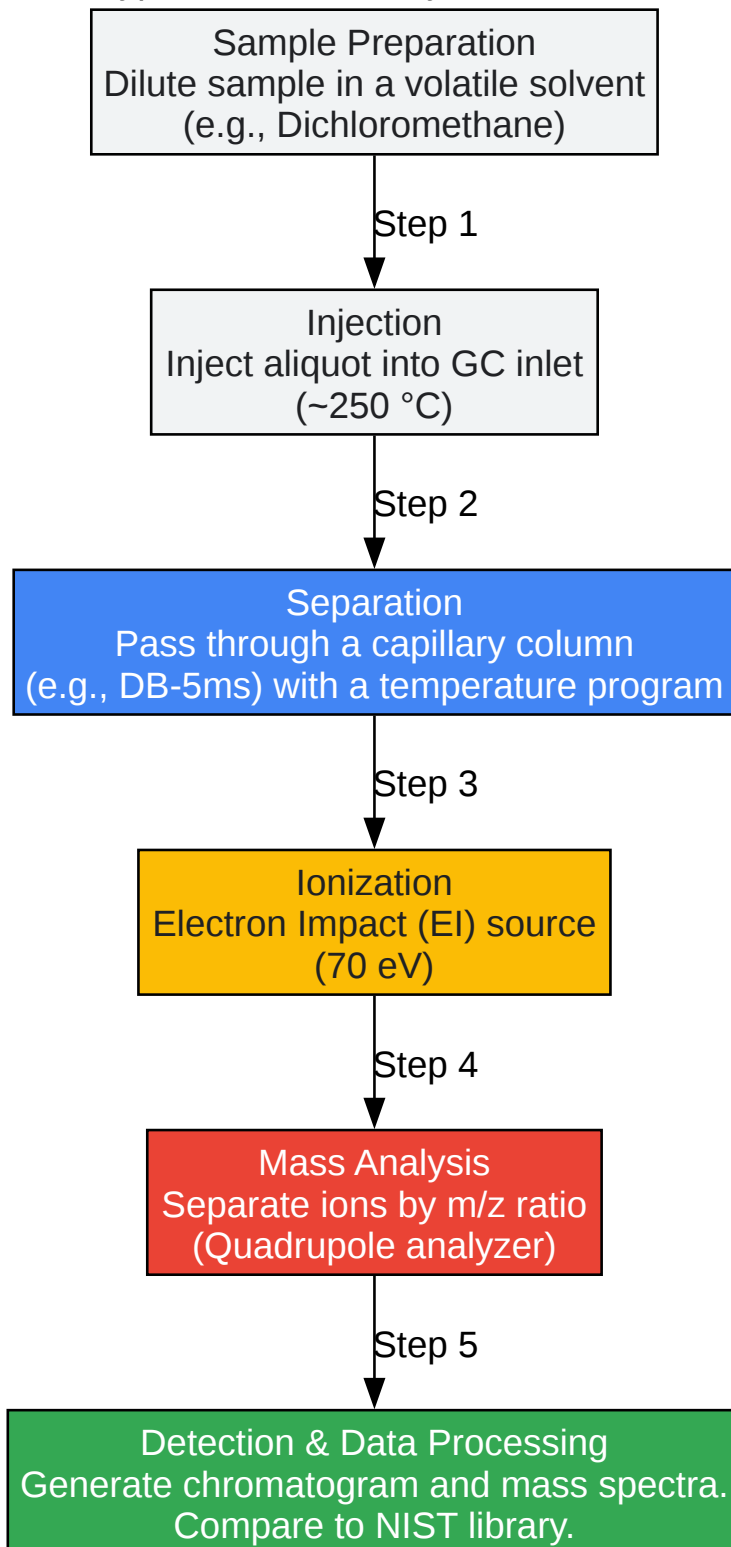
Caption: A potential multi-step synthesis pathway for **3-Ethyl-3-methylpentane**.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and purity assessment of volatile organic compounds like **3-Ethyl-3-methylpentane**. The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Diagram 3: Standard GC-MS Analytical Workflow

Typical GC-MS Analysis Workflow

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Caption: The sequential process for analyzing a sample using GC-MS.

Methodology Details: A typical GC-MS analysis would involve the following:

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane or hexane.[11] An internal standard may be added for quantitative analysis.
- **Chromatographic Separation:** The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms or similar). The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometric Detection:** As the compound elutes from the GC column, it enters the mass spectrometer. It is typically ionized using electron impact (EI). The resulting charged fragments are separated by a mass analyzer (commonly a quadrupole), and their mass-to-charge ratios are detected.
- **Data Analysis:** The resulting mass spectrum, which serves as a molecular fingerprint, is compared against a reference library (like the NIST spectral library) to confirm the identity of the compound.[11] The retention time from the chromatogram provides an additional layer of identification. Purity is assessed by the relative area of the primary peak in the chromatogram.

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